molecular formula C19H27N3O2 B2968113 1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396784-17-0

1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No.: B2968113
CAS No.: 1396784-17-0
M. Wt: 329.444
InChI Key: APKIBVJYGBMBRM-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic chemical compound incorporating a urea scaffold with tert-butylphenyl and morpholinobutynyl substituents, making it a molecule of interest in medicinal chemistry and drug discovery research. Compounds featuring urea functional groups similar to this have demonstrated significant utility in solid-phase peptide synthesis, where they can be incorporated as mono-substituted urea side chains to create modified peptide structures . The molecular architecture, which combines a urea linkage with a morpholine heterocycle and an alkyne spacer, is characteristic of structures investigated as potential modulators of biological targets; similar morpholine-containing compounds are being explored in pharmaceutical research for various therapeutic applications . The tert-butyl group contributes significant hydrophobicity, which can influence the compound's bioavailability and binding interactions. This chemical is provided exclusively for research purposes in laboratory settings. It is strictly for in vitro applications and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers should consult safety data sheets and implement appropriate handling procedures for all laboratory chemicals.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)16-6-8-17(9-7-16)21-18(23)20-10-4-5-11-22-12-14-24-15-13-22/h6-9H,10-15H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKIBVJYGBMBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(4-(Tert-Butyl)phenyl)-3-[(±)-trans-1-(4-Fluorophenyl)-2-(4-Methoxyphenyl)-4-oxoazetidin-3-yl]urea (4f)

  • Substituents: Features a β-lactam (azetidinone) ring and fluorophenyl/methoxyphenyl groups.
  • Key Differences: The β-lactam ring introduces conformational constraints distinct from the alkyne linker in the target compound.
  • Synthesis: Prepared in 91% yield via reaction of 4-tert-butyl isocyanate with an azetidinone precursor, indicating high efficiency .

1-(4-Chlorophenyl)-3-[4-(6-Oxo-3-phenylpyridazin-1-yl)butyl]urea

  • Substituents : Chlorophenyl group and pyridazinyl ketone.
  • Key Differences : The pyridazine ring may engage in π-π stacking interactions, while the chlorophenyl group increases hydrophobicity compared to the tert-butyl group.
  • Physical Properties : Higher molecular weight (396.87 g/mol) compared to the target compound (estimated ~328.4 g/mol), which could impact bioavailability .

1-(4-(4-Amino-3-(4-(2-Morpholinoethoxy)phenyl)-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Substituents: Morpholinoethoxy group, pyrazolopyrimidine, and isoxazole.
  • Biological Relevance: Acts as a Type II FLT3 kinase inhibitor with potent activity against FLT3-ITD mutations in AML. The morpholinoethoxy group likely enhances solubility and target engagement, similar to the morpholine moiety in the target compound .

1-(4-(tert-Butyl)phenyl)-3-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

  • Substituents : Thiopyran and piperidine rings.
  • Key Differences: The thiopyran group introduces sulfur, which may alter electronic properties and metabolic stability compared to the alkyne-linked morpholine in the target compound.

Physical and Chemical Properties

Property Target Compound (Estimated) 4f 1-(4-Chlorophenyl)-... CHMFL-FLT3-213
Molecular Weight (g/mol) ~328.4 440.5 396.87 579.7
Key Functional Groups tert-Butyl, morpholinyl β-Lactam, fluorophenyl Chlorophenyl, pyridazinyl Pyrazolopyrimidine, morpholinoethoxy
Solubility Moderate (morpholine) Low (β-lactam) Low (chlorophenyl) High (morpholinoethoxy)
Hydrogen Bonding Urea + morpholine Urea + β-lactam Urea + pyridazine Urea + multiple N-heterocycles

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